molecular formula C14H12N2O2S B3746838 N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B3746838
M. Wt: 272.32 g/mol
InChI Key: WRYKFVXWHNGYRC-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both quinoline and thiophene moieties in the structure of this compound makes it a compound of interest for various scientific research applications.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-13-6-4-9-3-5-10(8-11(9)16-13)15-14(18)12-2-1-7-19-12/h1-3,5,7-8H,4,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYKFVXWHNGYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is then purified using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene moiety can be substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses .

Comparison with Similar Compounds

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can be compared with other quinoline derivatives such as:

The unique combination of quinoline and thiophene moieties in this compound makes it distinct from other similar compounds and contributes to its diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
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N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

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